N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Science and Surfactants
Surfactants, including those related to the structure of "N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide," have been extensively studied for their presence, distribution, and transport mechanisms in aquatic ecosystems. Research by Lara-Martín et al. (2008) on synthetic surfactants like linear alkylbenzene sulfonates (LAS) and alkyl ethoxysulfates (AES) highlights their environmental impact, with urban and industrial activities being major sources. These compounds and their metabolites tend to remain in dissolved forms or associate with particulate matter, affecting their bioavailability and degradation in water bodies (Lara-Martín, Gómez-Parra, & González‐Mazo, 2008).
Polymer Technology
Research in polymer technology has developed new polyimides using diamines that contain sulfone and oxyethylene units, potentially including structures similar to "this compound." These polymers exhibit high thermal stability, mechanical strength, and are useful in various applications, including electronics and aerospace industries. Liaw et al. (1999) synthesized polyimides via a conventional two-step procedure, demonstrating their potential in advanced technologies (Liaw, Liaw, & Su, 1999).
Drug Metabolism
In the field of drug metabolism, compounds structurally related to "this compound" have been employed to study the metabolism of pharmaceuticals. Zmijewski et al. (2006) detailed the use of biocatalysis with Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the methodology's utility in drug development and clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Organic Synthesis and Materials Science
The synthesis and application of sulfonated compounds, including those related to "this compound," are critical in materials science and organic synthesis. Research on novel sulfonated polyimides, as discussed by Fang et al. (2002), showcases the development of materials with high proton conductivity and water stability, relevant for fuel cell applications (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been reported to exhibit antimicrobial and anticancer activities . They are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Sulfonamide derivatives, which share a similar structure, exert their anticancer activity through various mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .
Biochemical Pathways
Sulfonamide derivatives are known to interfere with the folate synthesis pathway by inhibiting the enzyme dihydrofolate reductase (dhfr) . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division.
Result of Action
Sulfonamide derivatives are known to exert their effects by inhibiting key enzymes, disrupting cellular processes, and leading to cell cycle arrest .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-23-16-10-12-17(13-11-16)24(21,22)20-18(19-14(2)3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCDHATOVZJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.